Massoia lactone

Vue d'ensemble

Description

Massoia lactone is an alkyl lactone derived from the bark of the Massoia tree (Cryptocaria massoia), which is found in Papua, Indonesia. This compound can also be found as a component of cane sugar molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans). This compound is known for its sweet, coconut-like aroma and is used in various applications, including flavoring and fragrance industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Massoia lactone can be synthesized through the transfer hydrogenation of 6-amyl-α-pyrone. This process involves the use of hydrogen donors and catalysts to facilitate the reduction of the pyrone ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation biotechnology. Specifically, the compound can be produced by Aureobasidium species through a fermentative process. This method leverages the natural metabolic pathways of the microorganisms to produce this compound in significant quantities .

Analyse Des Réactions Chimiques

Reduction Reactions

Massoia lactone undergoes stereoselective reduction, primarily targeting its α,β-unsaturated double bond.

Enzymatic Reduction to δ-Decalactone

Ene-reductases (ERs) catalyze the hydrogenation of the C=C bond to produce (R)-(+)-δ-decalactone, a valuable flavor compound. Key findings include:

| Enzyme | Conversion Rate | Conditions | Source |

|---|---|---|---|

| OYE3 | >99% | 24°C, pH 7, 10 mM substrate | |

| YqjM | 98% | 30°C, NADPH cofactor regeneration |

- Optimized Process : Continuous-flow bioreactors with immobilized OYE3 and glucose dehydrogenase (GDH) achieve 99% bioconversion in 30 minutes at 0.1 mL/min flow rate .

Chemical Hydrogenation

Catalytic hydrogenation using Raney’s nickel under high pressure (1 MPa, 80°C) reduces the lactone to 3-hydroxyl decalactone, a precursor in synthetic routes .

Oxidation Reactions

Oxidative transformations modify the lactone ring or alkyl chain:

| Reagent | Product | Application | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid derivatives | Industrial synthesis | |

| H₂O₂ | Epoxides or hydroxylated forms | Antimicrobial agent development |

- Mechanism : Oxidation typically proceeds via radical intermediates, disrupting the conjugated system .

Substitution and Ring-Opening Reactions

The lactone ring reacts with nucleophiles under acidic or basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Acid catalysis | Amino-substituted derivatives | 85–90% | |

| Alcohols | Base catalysis | Ether-linked compounds | 75–80% |

Stability and Decomposition

This compound is stable under standard conditions but decomposes under extreme heat (>200°C) or strong oxidizers (e.g., CrO₃), forming:

- Thermal Degradation : Alkyl ketones and CO₂ .

- Oxidative Breakdown : Short-chain carboxylic acids (e.g., hexanoic acid).

Comparative Reactivity with Analogues

| Compound | Reactivity with OYE3 | Key Difference |

|---|---|---|

| δ-Decalactone | Non-reactive | Saturated lactone |

| γ-Butyrolactone | Low activity | Smaller ring size |

Applications De Recherche Scientifique

Antifungal Applications

Massoia lactone exhibits significant antifungal properties, making it a candidate for use as a bio-fungicide in agriculture. Studies have shown that it effectively inhibits the growth of various fungal pathogens.

Key Findings:

- Mechanism of Action: this compound disrupts fungal cell membranes, leading to necrosis and cell death. It causes pore formation in cell membranes and increases intracellular reactive oxygen species (ROS), which contribute to cellular damage .

- Pathogen Targets: It has been tested against pathogens such as Fusarium graminearum, which causes Fusarium head blight in wheat, demonstrating its potential to mitigate crop diseases .

Table 1: Antifungal Efficacy of this compound Against Various Pathogens

| Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Fusarium graminearum | Cell membrane disruption | |

| Metschnikowia bicuspidate | Necrosis through membrane damage | |

| Aspergillus flavus | Inhibition of conidia production |

Antiviral Properties

Recent studies indicate that this compound possesses antiviral activity, which could be harnessed for therapeutic applications.

Case Study:

- A study demonstrated that this compound showed inhibitory effects on viral replication in vitro, suggesting its potential as a natural antiviral agent .

Anticancer Activity

This compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation.

Research Insights:

- The compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including oxidative stress induction and modulation of apoptotic markers .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored, indicating its usefulness in treating inflammatory diseases.

Mechanisms Identified:

- This compound can inhibit pro-inflammatory cytokines and reduce oxidative stress markers, contributing to its anti-inflammatory effects .

Food Industry Applications

In addition to its agricultural and medicinal uses, this compound is being explored for applications in the food industry.

Food Preservation:

- Due to its antifungal properties, this compound can be used as a natural preservative to extend the shelf life of food products by preventing mold growth .

Flavoring Agent:

- Its unique flavor profile reminiscent of coconut and fig makes it suitable for use as a flavoring agent in various food products .

Nanotechnology for Enhanced Delivery

To overcome limitations related to solubility and volatility of this compound, researchers have developed nanoemulsion formulations.

Benefits of Nanoemulsions:

- These formulations enhance the stability and bioavailability of this compound, making it easier to incorporate into food products and pharmaceuticals. Nanoemulsions have shown improved antifungal activity compared to free this compound .

Table 2: Comparison of this compound Efficacy in Different Forms

Mécanisme D'action

Massoia lactone exerts its effects through multiple mechanisms, including:

Antifungal Activity: The compound inhibits fungal growth by causing pore formation in the cell membrane, reducing ergosterol content, increasing intracellular reactive oxygen species levels, and causing leakage of intracellular components.

Gene Regulation: this compound can downregulate genes involved in mycotoxin production, thereby inhibiting the synthesis of harmful mycotoxins.

Comparaison Avec Des Composés Similaires

Massoia lactone is unique due to its specific chemical structure and properties. it can be compared with other similar compounds, such as:

δ-Decalactone: Similar to this compound, δ-decalactone has a creamy, coconut-like aroma and is used in the flavoring and fragrance industries.

C-12 this compound: This compound is another alkyl lactone derived from the Massoia tree and shares similar properties with this compound.

γ-Octalactone: This lactone is known for its fruity aroma and is used in various flavoring applications.

This compound stands out due to its potent antifungal properties and its versatility in various scientific and industrial applications.

Activité Biologique

Massoia lactone, derived from the bark of the Cryptocarya massoy tree, has garnered attention for its diverse biological activities, particularly its antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this compound, supported by various studies and research findings.

Chemical Composition and Extraction

This compound is primarily extracted from the essential oil of Cryptocarya massoy. The extraction process typically involves steam distillation or solvent extraction methods. The major component, C-10 this compound, accounts for a significant percentage of the essential oil's composition, contributing to its biological efficacy.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of C-10 this compound against various fungal strains.

Inhibition Studies

-

Candida tropicalis : A study demonstrated that C-10 this compound could inhibit the growth of C. tropicalis biofilms significantly. The compound showed an inhibition rate of 84.21% at a concentration of 1% and maintained over 70% inhibition even at lower concentrations (0.125%) .

Concentration (%) Inhibition Rate (%) 0.125 70.21 1.0 84.21 - Other Fungi : this compound has also exhibited antifungal activity against Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating its broad-spectrum antifungal capabilities .

- Mechanism of Action : The antifungal effect is attributed to the disruption of the extracellular polymeric substances (EPS) matrix in biofilms, which hinders hyphal formation and reduces fungal cell density . Scanning electron microscopy (SEM) revealed significant damage to fungal cell structures upon treatment with C-10 this compound.

Antibacterial Activity

This compound has shown promising antibacterial activity as well.

Efficacy Against Bacteria

- Staphylococcus aureus and Escherichia coli : Research indicates that C-10 this compound can disrupt bacterial membranes, leading to reduced viability in these pathogens .

- Polymicrobial Biofilms : The compound also demonstrates effectiveness against polymicrobial biofilms formed by various bacteria such as Streptococcus mutans and Actinomyces viscosus .

Anticancer Properties

Emerging studies have suggested that this compound may possess anticancer properties, although more research is needed to fully understand its mechanisms and efficacy in cancer treatment.

Preliminary Findings

- Cytotoxicity : In vitro studies suggest that C-10 this compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

Several case studies have provided insights into the practical applications and effectiveness of this compound:

- Nanoemulsion Formulation : Researchers developed food-grade nanoemulsions containing this compound, which enhanced its antifungal activity against pathogenic yeasts like Metschnikowia bicuspidate .

- Comparative Studies : Comparative analyses with other essential oils have shown that this compound exhibits superior antifungal properties, making it a candidate for further development in food preservation and medicinal applications .

Propriétés

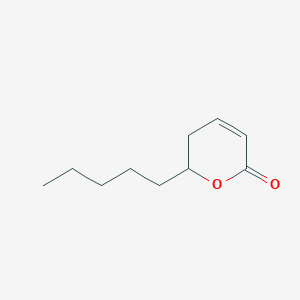

IUPAC Name |

2-pentyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIAPMWNCQWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866186 | |

| Record name | 6-Pentyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, pale yellow liquid with a sweet, herbaceous odour | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286.00 to 287.00 °C. @ 760.00 mm Hg | |

| Record name | 5,6-Dihydro-6-pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol and fat; insoluble in water | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.987 (20°/20°) | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54814-64-1 | |

| Record name | (±)-Massoia lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54814-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Massoilactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054814641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pentyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-6-pentyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Massoilactone, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUC3Q7KGG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydro-6-pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Massoia lactone and where is it found?

A1: this compound is a natural compound primarily found in the essential oil of the Massoia bark ( Cryptocarya massoia) [, , ]. It has also been identified in other plants like Aeollanthus suaveolens [] and as a metabolite of certain fungi, including Kabatiella caulivora [] and Aureobasidium pullulans [, , ].

Q2: Can this compound be produced through fermentation?

A2: Yes, certain strains of the fungus Aureobasidium pullulans are capable of producing this compound through fermentation. This method offers a sustainable alternative to extraction from natural sources [, , ].

Q3: What is the chemical structure of this compound?

A3: this compound is a δ-lactone, specifically 5,6-dihydro-6-pentyl-2H-pyran-2-one. Its structure consists of a six-membered ring containing an oxygen atom and a ketone group, with a five-carbon (pentyl) chain attached [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H16O2, and its molecular weight is 168.23 g/mol [].

Q5: Does this compound have any reported biological activities?

A5: Yes, research suggests this compound possesses various biological activities, including:

- Antimicrobial activity: Effective against a range of bacteria and fungi, including those relevant to human health and agriculture [, , , , , ].

- Anti-biofilm activity: Demonstrates the ability to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to traditional antimicrobial treatments [, , , ].

- Immunomodulatory effects: Shows potential to stimulate macrophage activity, enhancing the body's immune response [, ].

- Anticancer activity: Preliminary studies indicate potential anticancer activity against certain cancer cell lines, warranting further investigation [, ].

Q6: How does this compound exert its antimicrobial effects?

A6: While the exact mechanism is still under investigation, studies suggest that this compound, particularly when encapsulated in nanoemulsions, disrupts the cell wall and cell membrane of microorganisms. This disruption leads to cellular damage and ultimately, cell death [, ].

Q7: What is known about the toxicity of this compound?

A7: While Massoia bark essential oil, which contains this compound, is recognized as generally safe for flavoring purposes by FEMA (Flavor and Extract Manufacturers Association of the United States), further research is necessary to fully understand the safety profile of isolated this compound [].

Q8: Are there any developmental toxicity studies available for this compound?

A8: Yes, a study using zebrafish embryos demonstrated that high concentrations of this compound could cause developmental toxicity, including pericardial edema, spine curvature, and delayed development, highlighting the need for further safety assessments in higher organisms [].

Q9: What are the potential applications of this compound?

A9: The diverse biological activities of this compound make it a promising candidate for various applications:

- Pharmaceuticals: Potential as an antimicrobial, anti-biofilm, and immunomodulatory agent for treating infections and potentially exploring its anticancer properties [, , , , ].

- Food Preservation: Could be used as a natural preservative to prevent fungal growth and mycotoxin contamination in food and feed [].

- Agriculture: Could be utilized as a biocontrol agent against plant pathogens, offering a more sustainable alternative to synthetic pesticides [, ].

- Fragrances and Cosmetics: Possesses a pleasant coconut-like aroma and could be incorporated into fragrances, cosmetics, and personal care products [, ].

Q10: What analytical methods are used to identify and quantify this compound?

A10: Various analytical techniques are employed for this compound analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for separating and identifying volatile compounds like this compound in complex mixtures [, , , ].

- High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound, especially in fermented products [].

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the compound [].

- Ultra High-Pressure Liquid Chromatography (UHPLC): Offers a faster alternative to GC-MS for analyzing this compound [].

Q11: What are the key areas for future research on this compound?

A11: Further research is crucial to fully understand and utilize the potential of this compound. Some key areas include:

- Structure-activity relationships: Exploring the relationship between the chemical structure and biological activity to optimize its efficacy and potentially develop derivatives with enhanced properties [].

- Formulation development: Developing suitable formulations to improve its stability, solubility, and bioavailability for various applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.